molecular formula C11H14BNO3 B1333240 4-(Pyrrolidine-1-carbonyl)phenylboronic acid CAS No. 389621-81-2

4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Cat. No. B1333240
M. Wt: 219.05 g/mol
InChI Key: VKPBESPVHGDDJS-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a compound with the molecular formula C11H14BNO3 . It is a crystalline powder with a white-yellow color . This compound is extensively utilized in the biomedical field and showcases remarkable potential in the amelioration of diverse ailments .


Molecular Structure Analysis

The molecular structure of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid is characterized by a pyrrolidine ring attached to a phenylboronic acid group via a carbonyl group . The molecular weight of the compound is 219.047 g/mol .


Physical And Chemical Properties Analysis

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a solid at room temperature . It has a molecular weight of 219.047 g/mol . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

1. Pyrrolidine in Drug Discovery

  • Application Summary: Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
  • Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Phenylboronic Acid-Functionalized Organic Polymers

  • Application Summary: Phenylboronic acid (PBA)-functionalized polymers synthesized in DMSO by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules . These polymers are used as Boronate Affinity Materials (BAMs) in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
  • Methods of Application: The PBA-functionalized polymers were synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO . The physical features of all the polymers were characterized in detail .
  • Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10−4 M and 9.8×10−5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

[4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPBESPVHGDDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378561
Record name [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidine-1-carbonyl)phenylboronic acid

CAS RN

389621-81-2
Record name [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidine-1-carbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MG Yang, TGM Dhar, Z Xiao, HY Xiao… - Journal of Medicinal …, 2015 - ACS Publications
An empirical approach to improve the microsomal stability and CYP inhibition profile of lead compounds 1a and 1b led to the identification of 5 (BMS-341) as a dissociated …
Number of citations: 18 pubs.acs.org
W Erb, M Albini, J Rouden… - The Journal of organic …, 2014 - ACS Publications
On the basis of our recently reported aniline aqueous borylation, molecular diversity was achieved in a one-pot process by combining other reactions such as esterification, Suzuki–…
Number of citations: 50 pubs.acs.org

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